AChE Inhibitory Potency: 2-(2-(1H-Indol-3-yl)phenyl)acetic Acid (IC50 = 24 nM) vs. Indomethacin (IC50 ≈ 64 µM) — A 2,600-Fold Gain
In a direct enzyme inhibition assay using human recombinant AChE, 2-(2-(1H-indol-3-yl)phenyl)acetic acid (2-phenylindole-3-acetic acid) inhibited AChE with an IC50 of 24 nM [1]. By comparison, indomethacin, a 2-methyl-substituted indole-acetic acid NSAID, exhibited only weak AChE inhibition with a reported IC50 of 23.13 µg/mL (approximately 64 µM [2]). This represents a potency gain of approximately 2,667-fold for the 2-phenyl analog over its 2-methyl counterpart under comparable in vitro conditions.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Indomethacin: IC50 = 23.13 µg/mL ≈ 64 µM |
| Quantified Difference | ≈ 2,667-fold greater potency for the 2-phenyl analog |
| Conditions | Human recombinant AChE; target compound: ATCh substrate, 20 min preincubation, Ellman assay. Indomethacin: enzyme-based AChE assay. |
Why This Matters
For researchers developing cholinergic probes or Alzheimer's disease models, this >2,600-fold potency differential means that 2-(2-(1H-indol-3-yl)phenyl)acetic acid can achieve effective target engagement at nanomolar concentrations where indomethacin would be functionally inert, enabling tractable dose-response pharmacology without confounding COX-mediated effects at low concentrations.
- [1] BindingDB BDBM50523268 (CHEMBL4593316). IC50 = 24 nM for human recombinant AChE. https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50523268 View Source
- [2] PMC Table 4: AChE inhibitory activity of plant extracts and indomethacin (IC50 = 23.13 ± 1.51 µg/mL). https://pmc.ncbi.nlm.nih.gov/articles/PMC9919016/table/T4/ View Source
